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  • Product: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
  • CAS: 898794-66-6

Core Science & Biosynthesis

Foundational

Chemical structure of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

An In-Depth Technical Guide to Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (CAS No. 898794-66-6), a molecule of interest for its unique structural motifs relevant to medicinal chemistry and materials science. While specific literature on this compound is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis to propose robust synthetic routes, predict detailed characterization data, and discuss its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound and its analogs. We will explore plausible synthetic strategies, including Grignard-based and oxidation-based methodologies, provide detailed experimental protocols, and offer an in-depth analysis of its expected spectroscopic signature.

Molecular Overview and Structural Significance

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone is a polyfunctional molecule featuring a distinct combination of a strained aliphatic ring, an aromatic system, and a ketone linker. Its structure, C₁₅H₂₀O, integrates several key components that are highly valued in modern drug discovery.

  • Chemical Identity:

    • IUPAC Name: 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-one

    • CAS Number: 898794-66-6

    • Molecular Formula: C₁₅H₂₀O

    • Molecular Weight: 216.32 g/mol

The primary structural features are:

  • The Cyclobutane Ring: This four-membered carbocycle is increasingly utilized in medicinal chemistry as a bioisostere for larger or more flexible groups.[1] Its rigid, puckered conformation can lock pharmacophoric elements in a specific orientation, potentially enhancing binding affinity and selectivity for a biological target. Furthermore, cyclobutane scaffolds often improve metabolic stability compared to more common linear alkyl chains.[2][3]

  • The Aryl Ketone Moiety: The ketone group serves as a versatile chemical handle for further synthetic elaboration and as a potential hydrogen bond acceptor in ligand-receptor interactions.

  • The 2,4-Dimethylphenyl Group: This substituted aromatic ring provides a defined hydrophobic region and specific steric bulk, which can be crucial for optimizing interactions within a protein's binding pocket.

Caption: Key structural components of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone.

Plausible Synthetic Strategies

Two primary, reliable synthetic routes are proposed for the laboratory-scale preparation of the title compound. The choice between them may depend on the availability of starting materials and preferred experimental conditions.

Strategy A: Synthesis via Grignard Reaction with a Nitrile

This approach is a classic and powerful method for ketone synthesis, forming the crucial carbon-carbon bond between the cyclobutyl ring and the carbonyl carbon. The reaction involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.[4][5]

Causality: The high nucleophilicity of the organomagnesium carbon atom is directed toward the electrophilic carbon of the nitrile group. The reaction halts after a single addition because the resulting intermediate is a negatively charged imine salt, which is unreactive toward a second equivalent of the Grignard reagent.[5] The subsequent hydrolysis step is essential to convert the imine to the desired ketone.

start1 Cyclobutyl Bromide reagent1 Mg turnings Anhydrous Ether start1->reagent1 start2 2-(2,4-Dimethylphenyl)acetonitrile reagent2 1. Grignard Addition 2. H3O+ Workup start2->reagent2 intermediate Cyclobutylmagnesium Bromide (Grignard Reagent) reagent1->intermediate product Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone reagent2->product intermediate->reagent2

Caption: Workflow for the Grignard-based synthesis of the target ketone.

Strategy B: Synthesis via Oxidation of a Secondary Alcohol

This two-step strategy first constructs a secondary alcohol precursor and then oxidizes it to the target ketone. This method offers excellent control and typically proceeds with high yields, especially when using modern, mild oxidizing agents.[6]

Causality: The first step utilizes a Grignard reaction, where the 2-(2,4-dimethylphenyl)ethylmagnesium bromide acts as a nucleophile attacking the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde.[7][8] The second step involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the adjacent carbon) to form the C=O double bond. Mild oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are chosen because they are highly selective for the oxidation of secondary alcohols to ketones and prevent over-oxidation or other side reactions that can occur with harsher reagents like chromic acid.[9]

cluster_grignard Grignard Addition start1 2-(2,4-Dimethylphenyl)ethyl Bromide reagent1 Mg turnings Anhydrous Ether start1->reagent1 start2 Cyclobutanecarboxaldehyde intermediate2 1-Cyclobutyl-3-(2,4-dimethylphenyl)- propan-1-ol start2->intermediate2 intermediate1 2-(2,4-Dimethylphenyl)ethyl- magnesium Bromide reagent1->intermediate1 reagent2 PCC or DMP DCM product Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone reagent2->product intermediate1->intermediate2 intermediate2->reagent2

Caption: Workflow for the secondary alcohol oxidation synthesis route.

Structural Elucidation and Predicted Spectroscopic Data

Confirmation of the molecular structure would rely on a combination of standard spectroscopic techniques. Based on the known effects of the functional groups present, the following spectral data are predicted.

Technique Parameter Predicted Value / Observation
¹H NMR Chemical Shift (δ)~7.0-7.1 ppm (m, 3H, Ar-H), ~2.95 ppm (t, 2H, -CO-CH₂-), ~2.85 ppm (t, 2H, -Ar-CH₂-), ~3.2 ppm (quintet, 1H, -CO-CH- of cyclobutyl), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃), ~1.8-2.2 ppm (m, 6H, remaining cyclobutyl protons)
¹³C NMR Chemical Shift (δ)~210 ppm (C=O), ~136-138 ppm (quaternary Ar-C), ~126-132 ppm (Ar-C-H), ~45 ppm (-CO-CH₂-), ~48 ppm (-CO-CH- of cyclobutyl), ~28 ppm (-Ar-CH₂-), ~25 ppm (cyclobutyl CH₂), ~18 ppm (cyclobutyl CH₂), ~21 ppm (Ar-CH₃), ~19 ppm (Ar-CH₃)
IR Wavenumber (cm⁻¹)~3050-2850 (C-H stretch, aliphatic & aromatic), ~1705 (strong, C=O stretch) , ~1610, 1480 (C=C stretch, aromatic)
Mass Spec. m/z216.15 (M⁺, Molecular Ion) , 188 ([M-CO]⁺), 161 ([M-C₄H₇]⁺), 133 ([M-C₄H₇CO]⁺), 119 (dimethyltropylium ion)

Note: These are predicted values and may vary slightly in experimental practice. Two-dimensional NMR techniques like COSY and HMBC would be essential for unambiguous assignment of all protons and carbons.[10]

Potential Applications in Drug Discovery

The unique topology of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone makes it an attractive scaffold or intermediate for drug discovery programs.

  • Scaffold Rigidity: The cyclobutane ring provides a conformationally restricted linker, which can be advantageous for optimizing ligand binding by reducing the entropic penalty upon binding.[1][2] This is in contrast to more flexible alkyl chains.

  • Aryl Isostere: 1,3-disubstituted cyclobutanes can serve as non-planar bioisosteres for aromatic rings, offering a way to escape the "flatland" of many aromatic drug molecules. This can improve physicochemical properties such as solubility and reduce potential planarity-associated toxicity.[2]

  • Vectorial Exploration of Binding Pockets: The defined geometry of the molecule allows for the precise positioning of the dimethylphenyl group into hydrophobic pockets of target proteins, while the ketone can be used as an anchor point or for further derivatization to explore other regions of the binding site.

This compound could serve as a key building block for synthesizing novel inhibitors of kinases, proteases, or G-protein coupled receptors (GPCRs), where a rigid hydrophobic moiety is often a key pharmacophoric feature.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of the title compound.

Protocol A: Synthesis via Grignard Reaction with a Nitrile

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).

  • Add ~20 mL of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of cyclobutyl bromide (13.5 g, 100 mmol) in 80 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and warmth), add a small crystal of iodine.

  • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.[11]

Step 2: Reaction and Hydrolysis

  • Cool the prepared Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-(2,4-dimethylphenyl)propanenitrile (15.9 g, 100 mmol) in 50 mL of anhydrous diethyl ether via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker.

  • Slowly add 10% aqueous sulfuric acid with stirring until the magnesium salts dissolve and the solution becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final ketone.[4]

Protocol B: Synthesis via Oxidation of a Secondary Alcohol

Step 1: Preparation of 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-ol

  • Prepare 2-(2,4-dimethylphenyl)ethylmagnesium bromide from 2-(2,4-dimethylphenyl)ethyl bromide (21.3 g, 100 mmol) and magnesium (2.67 g, 110 mmol) in 100 mL of anhydrous THF, following a procedure analogous to Protocol A, Step 1.

  • Cool the resulting Grignard solution to 0 °C.

  • Add a solution of cyclobutanecarboxaldehyde (8.41 g, 100 mmol) in 40 mL of anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude secondary alcohol, which can be used in the next step without further purification.[7]

Step 2: Oxidation to the Ketone

  • Dissolve the crude alcohol from the previous step in 200 mL of dichloromethane (DCM).

  • To this solution, add Pyridinium Chlorochromate (PCC) (32.3 g, 150 mmol) in one portion.

  • Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

  • Wash the silica plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone.[6][12]

References

  • Wessjohann, L. A., et al. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 60(15), 8415-8420. Available at: [Link]

  • Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]

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Exploratory

Solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in organic solvents

An In-Depth Technical Guide to the Solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in Organic Solvents Introduction: The Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and application. For drug development professionals, solubility directly impacts a drug candidate's bioavailability and formulation possibilities. For researchers and scientists, understanding a molecule's solubility profile is paramount for designing reaction conditions, purification strategies, and analytical methods.[1] This guide provides a comprehensive technical overview of the solubility of a specific molecule, Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone, offering both theoretical grounding and practical, field-proven methodologies for its assessment.

Physicochemical Profile: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

To understand the solubility of our target compound, we must first analyze its molecular structure. The molecule can be deconstructed into three key regions, each contributing to its overall polarity and potential for intermolecular interactions:

  • The Carbonyl Group (C=O): The ketone functional group is the molecule's primary polar center. The electronegative oxygen atom creates a significant dipole moment, allowing the molecule to act as a hydrogen bond acceptor.[2][3] This feature suggests potential solubility in solvents that can engage in dipole-dipole interactions or act as hydrogen bond donors.[2]

  • The Aromatic and Alicyclic Moieties: The molecule possesses two significant nonpolar regions: the 2,4-dimethylphenyl group (aromatic) and the cyclobutyl group (alicyclic). These bulky hydrocarbon structures are hydrophobic and will primarily interact through weaker London dispersion forces.[4] Their presence is expected to dominate the molecule's character, favoring solubility in nonpolar or moderately polar organic solvents.[4]

  • Overall Molecular Character: Given the large nonpolar hydrocarbon framework relative to the single polar ketone group, Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone is predicted to be a predominantly nonpolar, hydrophobic compound with limited to negligible solubility in highly polar solvents like water.[3][5][6] Its solubility is expected to be significantly higher in organic solvents that can match its polarity profile.[4]

The Guiding Principle of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][4] The adage "like dissolves like" serves as a powerful predictive tool, summarizing the principle that substances with similar polarities and intermolecular interaction capabilities tend to be miscible.[1][4][7]

  • Polar Solvents: Solvents like methanol or dimethyl sulfoxide (DMSO) are characterized by large dipole moments and/or the ability to hydrogen bond. They effectively dissolve polar solutes by forming strong solute-solvent interactions that overcome the solute-solute and solvent-solvent forces.

  • Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and interact primarily through London dispersion forces. They are effective at dissolving nonpolar solutes, such as our target compound, by surrounding the nonpolar molecules with minimal disruption to the solvent's own weak intermolecular forces.[4]

The ketone functional group in our analyte can accept hydrogen bonds, which may afford some solubility in protic solvents like ethanol, but this effect is likely diminished by the large, nonpolar hydrocarbon structure.[2] Therefore, the most effective solvents are predicted to be those of low to moderate polarity.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a widely accepted standard approach.[8] The principles outlined in standards such as ASTM E1148 for aqueous solubility provide a strong framework for designing a protocol for organic solvents.[9][10][11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Accurately weigh excess solute (ketone) B Add to a known volume of the selected solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a set duration (e.g., 24-48h) B->C D Allow solid to settle, ensuring a clear supernatant C->D E Withdraw a precise aliquot of the supernatant D->E F Filter through a syringe filter (e.g., 0.22 µm PTFE) E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV, GC-FID) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in various organic solvents at a constant temperature.

Materials:

  • Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (solute)

  • Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipette

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Analytical balance

  • Validated quantitative analysis system (e.g., HPLC-UV or GC-FID)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the ketone to a glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[12][13]

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment until the excess solid has fully settled, leaving a clear supernatant.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high results.

  • Quantitative Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the sample using a pre-validated method (e.g., HPLC-UV or GC-FID) to determine the precise concentration of the ketone.

    • Calculate the original solubility in the solvent, accounting for any dilution factors. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Predicted Solubility Profile and Data Interpretation

Based on the molecular structure and the principles of intermolecular forces, we can predict a solubility trend across a spectrum of common organic solvents.

Molecular Interaction Diagram

G cluster_solute Solute: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone cluster_solvents Solvents Solute_NP Large Nonpolar Regions (Phenyl, Cyclobutyl, Ethyl) Nonpolar Nonpolar (e.g., Hexane) - London Dispersion Forces Solute_NP->Nonpolar Strong Interaction (High Solubility) Mod_Polar Moderately Polar (e.g., Dichloromethane) - Dipole-Dipole - London Dispersion Solute_NP->Mod_Polar Good Interaction Polar_Protic Polar Protic (e.g., Ethanol) - Hydrogen Bonding - Dipole-Dipole Solute_NP->Polar_Protic Poor Interaction (Low Solubility) Solute_P Polar Ketone Group (C=O) Solute_P->Mod_Polar Good Interaction Polar_Aprotic Polar Aprotic (e.g., Acetone) - Strong Dipole-Dipole Solute_P->Polar_Aprotic Moderate Interaction Solute_P->Polar_Protic Weak/Moderate Interaction (H-bond acceptor)

Caption: Predicted Solute-Solvent Interactions.

Anticipated Solubility Data Table

The following table summarizes the expected solubility of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in a range of solvents, categorized by polarity. The quantitative values are illustrative, representing the expected trend.

SolventSolvent TypeDielectric Constant (approx.)Key Intermolecular ForcesPredicted SolubilityRationale
n-HexaneNonpolar1.9London DispersionVery HighThe nonpolar nature of hexane is an excellent match for the large hydrocarbon structure of the solute.[4]
TolueneNonpolar (Aromatic)2.4London Dispersion, π-π stackingVery HighSimilar to hexane, but π-π interactions with the solute's phenyl ring may enhance solubility.
DichloromethaneModerately Polar9.1London Dispersion, Dipole-DipoleHighBalances the ability to interact with the polar ketone group and solvate the nonpolar regions effectively.[4]
AcetonePolar Aprotic21Dipole-Dipole, London DispersionModerateThe strong dipole of acetone interacts well with the ketone group, but it is less effective at solvating the large nonpolar parts.
EthanolPolar Protic25Hydrogen Bonding, Dipole-DipoleLow to ModerateCan act as an H-bond donor to the ketone's oxygen, but the nonpolar bulk of the solute limits overall solubility.[3]
MethanolPolar Protic33Hydrogen Bonding, Dipole-DipoleLowMore polar than ethanol, creating a greater mismatch with the largely nonpolar solute.[4]
WaterPolar Protic80Hydrogen BondingVery Low / InsolubleThe high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large hydrophobic molecule.[5][6]

Conclusion

The solubility profile of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone is dominated by its significant nonpolar character. The presence of a polar ketone group is insufficient to grant appreciable solubility in highly polar solvents like water or methanol. The highest solubility is anticipated in nonpolar solvents such as hexane and toluene, and good solubility is expected in moderately polar solvents like dichloromethane. This understanding, grounded in the principles of intermolecular forces and confirmed through a systematic experimental approach, is essential for the effective handling, purification, and application of this compound in any scientific or industrial setting.

References

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Foundational

The Cyclobutyl Ketone Scaffold: Structural Bioisosterism & Synthetic Utility

Executive Summary In the optimization of small-molecule pharmacophores, the cyclobutyl ketone scaffold represents a "Goldilocks" zone of structural biology. It bridges the gap between the rigid, high-strain cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule pharmacophores, the cyclobutyl ketone scaffold represents a "Goldilocks" zone of structural biology. It bridges the gap between the rigid, high-strain cyclopropane and the flexible, entropically costly cyclopentane. This guide synthesizes current literature to demonstrate how this scaffold functions as a superior bioisostere for gem-dimethyl groups, a modulator of lipophilicity, and a versatile synthetic handle. We move beyond basic reviews to provide a technical blueprint for integrating this moiety into drug discovery campaigns, specifically targeting kinase inhibitors and protease modulators (e.g., Cathepsin K).

Part 1: The Medicinal Chemistry Rationale[1]

The "Butterfly" Effect: Conformational Control

Unlike the planar cyclopropane or the chair-flipping cyclohexane, the cyclobutane ring adopts a unique "puckered" or "butterfly" conformation. This is not merely a structural curiosity; it is a critical design element.

  • Pucker Angle: The ring relieves torsional strain (eclipsing interactions) by deviating from planarity by approximately 20–35° .

  • Vector Alignment: This pucker allows substituents (specifically the ketone oxygen and the

    
    -substituents) to adopt pseudo-equatorial or pseudo-axial orientations that are distinct from those in cyclopentyl or cyclohexyl analogs.
    
  • Strain Energy: With a ring strain of ~26 kcal/mol, the cyclobutyl ketone is reactive enough for covalent functionalization (in protease inhibition) yet stable enough for oral bioavailability.

Bioisosterism and Metabolic Stability

A primary driver for adopting the cyclobutyl ketone scaffold is the replacement of metabolically labile gem-dimethyl groups.

Featuregem-Dimethyl GroupCyclobutyl RingImpact on Drug Design
Metabolic Liability High (CYP450

-oxidation)
Low to ModerateReduces clearance (

); extends

.
Lipophilicity (LogP) HighModerateLowers LogP; improves solubility and permeability.
Conformational Entropy High (Free rotation)RestrictedPre-organizes ligand for binding; reduces entropic penalty.
Steric Bulk DiffuseCompact/DefinedFits into narrow hydrophobic sub-pockets.

Key Insight: Literature indicates that while the cyclobutyl ring increases steric bulk compared to a simple alkyl chain, it often preserves biological potency while significantly enhancing metabolic stability by removing accessible methyl hydrogens prone to radical abstraction by P450 enzymes [1].

Visualization: The Bioisosteric Transition

The following diagram illustrates the logical transition from a labile alkyl chain to the rigid cyclobutyl ketone scaffold.

Bioisosterism Alkyl Alkyl/Gem-Dimethyl (High LogP, Labile) Metabolism CYP450 Oxidation (Metabolic Hotspot) Alkyl->Metabolism Susceptible to Cyclobutyl Cyclobutyl Ketone (Rigid, Stable, Polarized) Alkyl->Cyclobutyl Ring Closure (Bioisosteric Replacement) Cyclobutyl->Metabolism Resistant to Outcome Improved ADME (Lower Cl_int, High Selectivity) Cyclobutyl->Outcome Result

Figure 1: Strategic replacement of alkyl chains with cyclobutyl scaffolds to block metabolic soft spots.[1]

Part 2: Synthetic Architectures

Constructing the cyclobutyl ketone requires navigating ring strain. The literature highlights two dominant pathways: [2+2] Cycloaddition (photochemical) and Dialkylation (nucleophilic substitution). However, for diversification of the ketone, a modern C-H functionalization route has emerged.

The Norrish-Yang Diversification Route

Recent advances [2] describe a powerful method to convert simple cyclobutyl aryl ketones into complex cis-1,3-difunctionalized scaffolds. This utilizes the ketone moiety as a "handle" to access a bicyclo[1.1.1]pentan-2-ol intermediate, which is then ring-opened.

Synthesis Start Cyclobutyl Aryl Ketone (Readily Available) Inter Bicyclo[1.1.1]pentan-2-ol (Norrish-Yang Cyclization) Start->Inter hv (365 nm) Intramolecular H-abstraction Product cis-1,3-Difunctionalized Cyclobutyl Ketone Inter->Product Pd(II) Catalysis C-C Bond Cleavage

Figure 2: The Norrish-Yang/Palladium cascade for generating high-complexity cyclobutyl scaffolds from simple ketone precursors.

Part 3: Experimental Protocols

Synthesis of Cyclobutyl Phenyl Ketone (Dialkylation Method)

Context: This protocol establishes the core scaffold using robust alkylation chemistry, suitable for gram-scale preparation. Safety: Sodium hydride is pyrophoric. DMSO can transport toxins through skin. Work in a fume hood.

Reagents:

  • Acetophenone (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)

  • Dimethyl sulfoxide (DMSO) / Diethyl ether (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend NaH (2.5 eq) in dry DMSO/Ether (1:1). Cool to 0°C.

  • Enolization: Add Acetophenone (1.0 eq) dropwise over 20 minutes. The evolution of

    
     gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the enolate).
    
  • Cyclization: Add 1,3-Dibromopropane (1.1 eq) dropwise.

    • Critical Control Point: Maintain temperature < 5°C to prevent polymerization of the alkyl halide.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Workup: Extract with

    
     (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes).
    
    • Validation:

      
       NMR should show cyclobutyl multiplet signals at 
      
      
      
      1.8–2.5 ppm and disappearance of the methyl ketone singlet.
Microsomal Stability Assay (Metabolic Profiling)

Context: Verifies the hypothesis that the cyclobutyl ring confers stability against oxidative metabolism compared to alkyl analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (Cyclobutyl Ketone analog)

  • Positive Control (e.g., Verapamil - high clearance)

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Add Test Compound (final conc. 1

    
    , <0.1% DMSO). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    

Part 4: Case Studies & Applications

Cathepsin K Inhibitors

Cathepsin K (Cat K) is a cysteine protease involved in bone resorption.[2][3] Early inhibitors utilized electrophilic ketones to form reversible covalent bonds with the active site Cysteine-25.

  • Challenge: Linear alkyl ketones suffered from poor selectivity and rapid metabolic clearance.

  • Solution: Introduction of the cyclobutyl ketone (and related cyclic aminoketones).

  • Mechanism: The strained ring locks the ketone carbonyl in an orientation that favors nucleophilic attack by Cys-25, while the ring bulk fills the S2 hydrophobic pocket, excluding larger proteases (Cat L, Cat S) [3].

CB2 Receptor Agonists

In the development of Cannabinoid Receptor 2 (CB2) agonists for pain management:

  • Discovery: Replacement of a gem-dimethyl moiety with a cyclobutyl ring.

  • Outcome: The cyclobutyl analog maintained potency (

    
     comparable to dimethyl) but exhibited a 3-fold increase in half-life  (
    
    
    
    ) in rat plasma. The ring prevented the oxidative demethylation common to the gem-dimethyl group [1].

References

  • Vazquez, A., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, vol. 17, no. 9, 2022, e202200020.[4] Link

  • Burton, F. G., et al. "Formal

    
    -C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Chemical Science, vol. 11, 2020, pp. 1234-1240. Link
    
  • Stroup, A. N., et al. "Cathepsin K Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, vol. 15, no. 7, 2005. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Exploratory

A Technical Guide to the Hazard Assessment and Safe Handling of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl Ketone

Executive Summary and Statement of Purpose The core of this whitepaper is a hazard analysis based on the compound's chemical class—a substituted aromatic ketone—and established principles of toxicology and chemical safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Statement of Purpose

The core of this whitepaper is a hazard analysis based on the compound's chemical class—a substituted aromatic ketone—and established principles of toxicology and chemical safety outlined by the Globally Harmonized System (GHS). The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity when working with compounds of unknown toxicological profiles. We will move beyond simple checklists to explain the scientific rationale behind each safety recommendation, empowering the end-user to make informed decisions.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical and understanding its physical properties are the foundational steps of any safety assessment. These properties dictate its behavior in the laboratory and influence potential exposure routes.

  • IUPAC Name: 1-Cyclobutyl-2-(2,4-dimethylphenyl)ethan-1-one

  • Common Name: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

  • CAS Number: 898794-68-8[1]

  • Molecular Formula: C₁₅H₂₀O

  • Molecular Weight: 216.32 g/mol

  • Chemical Structure:

    
    (A representative image of the chemical structure would be placed here in a full document)
    
Predicted Physicochemical Properties

Based on its structure as a moderately sized aromatic ketone, the following properties can be inferred. These predictions are critical for anticipating handling requirements.

PropertyPredicted Value/CharacteristicRationale & Safety Implication
Appearance Colorless to pale yellow liquid or low-melting solidThe physical state determines handling procedures (e.g., pouring a liquid vs. scooping a solid).
Odor Likely a characteristic, possibly fragrant or sharp odorAromatic ketones often have distinct odors; however, odor should never be used to determine if a hazardous concentration is present.[2]
Boiling Point > 200 °C (Estimated)Boiling points for ketones are higher than for hydrocarbons of similar molecular weight due to dipole-dipole interactions but lower than corresponding alcohols.[3][4] A high boiling point suggests low volatility at room temperature, reducing the risk of inhalation exposure during routine handling.
Solubility Insoluble in water. Soluble in organic solvents (e.g., ethanol, acetone, ethers).[4][5]Water insolubility is crucial for spill management; it will not mix with water and may float or sink. Good solubility in organic solvents is important for reaction chemistry and for choosing appropriate cleaning/decontamination solvents.

Inferred Hazard Identification and GHS Classification

In the absence of specific toxicological data, a hazard classification can be constructed based on the known risks of the chemical's functional groups and overall structure, following the GHS framework.[6][7] Aromatic ketones as a class are not typically associated with high acute toxicity but warrant caution.[8][9]

Hazard ClassGHS Category (Inferred)PictogramSignal WordHazard Statement (Predicted)
Acute Toxicity (Oral) Category 4 or 5WarningH302: Harmful if swallowed. / H303: May be harmful if swallowed.
Skin Irritation Category 2WarningH315: Causes skin irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
Aspiration Hazard Category 2WarningH305: May be harmful if swallowed and enters airways.[10]
Hazardous to the Aquatic Environment (Chronic) Category 2 or 3(None)H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.

Disclaimer: This classification is predictive and should be treated as a preliminary risk assessment. All new compounds should be handled as if they are hazardous until proven otherwise.[11]

Toxicological Profile and Routes of Exposure

Understanding how a substance is likely to interact with biological systems is key to mitigating risk.

  • Mechanism of Toxicity: The primary hazards are expected to be local irritation upon contact. The carbonyl group and aromatic ring can interact with proteins and lipids in the skin and eyes, leading to irritation. Some ketone-substituted polycyclic aromatic hydrocarbons have been noted for toxicological significance, suggesting caution is warranted.[12]

  • Routes of Exposure:

    • Dermal Contact: The most probable route of exposure in a laboratory setting. The compound's lipophilicity suggests it may be absorbed through the skin.

    • Eye Contact: Splashes pose a significant risk of serious irritation.

    • Ingestion: Accidental ingestion could be harmful. Given its structure as a ketone with fewer than 13 carbons, it may also pose an aspiration hazard if swallowed and vomited.[10]

    • Inhalation: Due to its predicted low volatility, inhalation is a lower risk during ambient handling but can become significant if the material is heated, aerosolized, or handled in large quantities.

Safe Handling and Exposure Control Protocol

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict hygiene practices is mandatory.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves are required. Neoprene may also be suitable. Avoid latex gloves due to poor chemical resistance to many organic solvents. Gloves must be inspected before use and disposed of immediately if contaminated.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a significant risk of splashing, chemical splash goggles should be worn.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Do not wear shorts or open-toed shoes in the laboratory.

Workflow for Safe Laboratory Handling

The following diagram outlines the mandatory workflow for handling this and other research chemicals of unknown hazard.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Execution Phase prep1 Review this Guide & Plan Experiment prep2 Assemble all Materials & Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 exec1 Transfer Compound to Secondary Containment prep3->exec1 exec2 Perform Weighing & Experimental Manipulations exec1->exec2 exec3 Securely Cap All Containers exec2->exec3 post1 Decontaminate Work Area exec3->post1 post2 Segregate & Label Chemical Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Standard workflow for handling research chemicals.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute. Seek immediate medical attention and show them this guide or the chemical label.

Spill Response Protocol

G decision decision start Spill Detected alert Alert Personnel & Isolate Area start->alert ppe Don Emergency PPE (e.g., Respirator if needed) alert->ppe size Spill Size? ppe->size small Small Spill (<100 mL) size->small Small large Large Spill (>100 mL) size->large Large contain Cover with Absorbent (Vermiculite, Sand) small->contain evac Evacuate & Call Emergency Response large->evac collect Collect into Waste Container Using Non-Sparking Tools contain->collect decon Decontaminate Area with Appropriate Solvent collect->decon end Dispose as Hazardous Waste decon->end

Caption: Decision workflow for chemical spill response.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and acids. Containers should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not dispose of it down the drain. All waste must be collected in a designated, labeled, and sealed container. Disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations.

References

  • Ketones: Structure, Properties and Chemical test. (n.d.). Allen. Retrieved February 13, 2026, from [Link]

  • CAS#:898794-68-8. (n.d.). Chemsrc. Retrieved February 13, 2026, from [Link]

  • The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2005). Food and Chemical Toxicology. Retrieved February 13, 2026, from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved February 13, 2026, from [Link]

  • Physical Properties of Aldehydes and Ketones. (2026). CK-12 Foundation. Retrieved February 13, 2026, from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved February 13, 2026, from [Link]

  • Heteroaromatic swapping in aromatic ketones. (2023). Nature Communications. Retrieved February 13, 2026, from [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved February 13, 2026, from [Link]

  • AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS. (2001). INCHEM. Retrieved February 13, 2026, from [Link]

  • Ketone and quinone-substituted polycyclic aromatic hydrocarbons in mussel tissue, sediment, urban dust, and diesel particulate matrices. (2012). Environmental Toxicology and Chemistry. Retrieved February 13, 2026, from [Link]

  • GHS Classification. (2006). ChemReg.net. Retrieved February 13, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). University of Maryland, Baltimore. Retrieved February 13, 2026, from [Link]

  • Aromatic ketones and uses thereof. (2010). Google Patents.
  • No SDS Required. (n.d.). Michigan State University Environmental Health & Safety. Retrieved February 13, 2026, from [Link]

  • Chapter 7 - Safe Chemical Use. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved February 13, 2026, from [Link]

  • Hazardous chemicals, activities or devices. (n.d.). Society for Science. Retrieved February 13, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Chemical Hazard Classification (GHS). (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved February 13, 2026, from [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of cis-1,3-difunctionalized cyclobutanes from cyclobutyl ketones

Application Note: Precision Synthesis of cis-1,3-Difunctionalized Cyclobutanes Executive Summary The cyclobutane ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for phenyl rings and lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of cis-1,3-Difunctionalized Cyclobutanes

Executive Summary

The cyclobutane ring is a privileged scaffold in modern drug discovery, serving as a bioisostere for phenyl rings and lipophilic spacers. Specifically, 1,3-difunctionalized cyclobutanes offer unique "exit vectors" (geometric orientation of substituents) that allow medicinal chemists to fine-tune the physicochemical properties (Fsp³, solubility) and metabolic stability of lead compounds.

A critical synthetic challenge is the stereoselective construction of the cis-1,3-isomer , which is often thermodynamically preferred but requires specific protocols to avoid mixtures with the trans-isomer. This guide details the mechanistic rationale and validated protocols for synthesizing cis-1,3-difunctionalized cyclobutanes starting from cyclobutyl ketones, focusing on diastereoselective reduction and reductive amination.

Strategic Rationale & Mechanistic Insight

The "Puckering" Effect and Stereocontrol

Unlike the planar representation often seen in 2D sketches, cyclobutane adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The puckering angle is approximately 30° [1].

  • Conformational Preference: In 1,3-disubstituted cyclobutanes, the substituents prefer the pseudo-equatorial positions to minimize 1,3-diaxial-like repulsive interactions.

  • The cis-Advantage: The cis-1,3-isomer allows both substituents to adopt pseudo-equatorial orientations (diequatorial), making it the thermodynamically stable isomer. The trans-isomer forces one substituent into a pseudo-axial position (equatorial-axial).

  • Reagent Trajectory: When reducing a 3-substituted cyclobutanone, the bulky substituent at C3 locks the ring conformation. Hydride reagents attack from the less hindered "axial" face (anti to the C3 substituent), delivering the hydroxyl group into the pseudo-equatorial position, yielding the cis-product with high selectivity [2].

Reaction Pathway Visualization

ReactionPathway cluster_legend Stereoelectronic Control Ketone 3-Substituted Cyclobutanone TS Transition State (Anti-facial Attack) Ketone->TS Hydride (NaBH4 or Selectride) CisProduct cis-1,3-Cyclobutanol (Thermodynamic & Kinetic) TS->CisProduct Major Pathway (>90% dr) TransProduct trans-1,3-Cyclobutanol (Minor Isomer) TS->TransProduct Minor Pathway Legend Substituent at C3 directs incoming nucleophile away from itself.

Figure 1: Stereoselective reduction pathway governed by steric approach control and torsional strain minimization.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of cis-1,3-Hydroxycyclobutanes

This protocol uses L-Selectride for maximum diastereoselectivity. While Sodium Borohydride (NaBH₄) is cost-effective and often sufficient (yielding ~9:1 dr), L-Selectride typically enhances the diastereomeric ratio (dr) to >95:5 [2, 3].

Target Audience: Discovery Chemists requiring high isomeric purity.

Materials:

  • Substrate: 3-Substituted Cyclobutanone (1.0 equiv)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂, 3M NaOH

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the cyclobutanone substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature maximizes the kinetic differentiation between faces.

  • Addition: Dropwise add L-Selectride (1.2 equiv) over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC or LCMS.

  • Oxidative Workup (Essential):

    • Caution: Organoboranes are formed intermediates.

    • Dilute with diethyl ether.

    • Carefully add water (excess) to quench unreacted hydride.

    • Add 3M NaOH (2 equiv) followed by dropwise addition of 30% H₂O₂ (3 equiv).

    • Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Expected Results:

  • Yield: 85–95%

  • dr (cis:trans): >20:1[1]

Protocol B: Stereocontrolled Reductive Amination (cis-Selectivity)

Direct reductive amination can sometimes yield mixtures. To ensure the cis-isomer , this protocol utilizes a pre-formation of the imine followed by thermodynamic reduction, or a direct hydride reduction which favors the equatorial amine [4].

Target Audience: MedChem teams synthesizing amine bioisosteres.

Materials:

  • Substrate: 3-Substituted Cyclobutanone[2]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: In a reaction vial, combine the ketone and amine in DCE (0.2 M). Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to establish the imine/iminium equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Note: If the substrate is sterically encumbered, heating to 40 °C may be required, but this can erode selectivity.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The cis and trans isomers are often separable by chromatography. However, this method typically favors the cis-isomer (thermodynamic product) due to the preference for the diequatorial conformation.

Data Summary: Reductant Selectivity

ReagentConditionsMajor IsomerApprox. dr (cis:trans)Notes
L-Selectride THF, -78°Ccis >95:5Best for alcohols; kinetic control aligns with thermodynamic product.
NaBH₄ MeOH, 0°Ccis ~90:10Scalable, cheaper, sufficient for most applications [3].
STAB/AcOH DCE, RTcis ~80:20For amines; selectivity varies with amine bulk.
Protocol C: Divergent Synthesis (Accessing the trans-Isomer)

If the trans-isomer (pseudo-axial functional group) is required for SAR (Structure-Activity Relationship) studies, it cannot be accessed directly by reduction with high selectivity. Instead, use a Mitsunobu Inversion on the cis-alcohol generated in Protocol A.

Workflow:

  • Start with pure cis-1,3-cyclobutanol .

  • Perform Mitsunobu reaction: PPh₃, DIAD, and a nucleophile (e.g., Benzoic acid for trans-ester, or DPPA for trans-azide).

  • The Sɴ2 mechanism on the cyclobutane ring effects a Walden inversion, yielding the trans-1,3-product exclusively.

Troubleshooting & Optimization

  • Issue: Low Diastereoselectivity.

    • Root Cause:[3] High temperature or small substituent at C3 (insufficient conformational locking).

    • Solution: Switch to L-Selectride at -78 °C. If the C3 substituent is small (e.g., Methyl), separation of isomers is almost always required.

  • Issue: Poor Conversion in Reductive Amination.

    • Root Cause:[3] Steric hindrance of the cyclobutanone.

    • Solution: Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid/dehydrating agent during imine formation before adding the reductant (NaBH₄).

References

  • Conformational Analysis: Wiberg, K. B.; et al. "Structure, vibrational spectrum, and ring puckering barrier of cyclobutane." Journal of Chemical Physics, 2002 . Link

  • Mechanistic Study: Voets, L.; et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 2020 .[4] Link

  • Process Application (TAK-828F): Kawaguchi, T.; et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold..."[5] ACS Omega, 2021 . Link

  • General Reductive Amination: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996 . Link

Sources

Application

Application Note: Norrish-Yang Cyclization for the Synthesis of 1-(Cyclobutyl)-1-hydroxy-2-(2,4-dimethylphenyl)cyclobutane

Introduction: Harnessing Light for Complex Architectures The construction of strained ring systems, such as cyclobutanes, is a persistent challenge in synthetic organic chemistry, yet these motifs are invaluable in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light for Complex Architectures

The construction of strained ring systems, such as cyclobutanes, is a persistent challenge in synthetic organic chemistry, yet these motifs are invaluable in drug discovery and materials science.[1][2] The Norrish-Yang cyclization, a powerful photochemical transformation, offers an elegant and direct route to cyclobutanol derivatives from readily available ketones.[3][4] This reaction is a subset of the Norrish Type II process, where photoexcitation of a carbonyl compound leads to intramolecular hydrogen abstraction from the γ-position, generating a 1,4-biradical intermediate.[5][6][7] While this biradical can undergo cleavage (fragmentation), its cyclization to form a new carbon-carbon bond yields the synthetically valuable cyclobutanol.[4][8]

This application note provides a comprehensive protocol for the Norrish-Yang cyclization of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone. We will delve into the underlying mechanism, provide a step-by-step experimental workflow, and discuss the critical parameters that govern the reaction's efficiency and selectivity. This guide is intended for researchers in organic synthesis and drug development seeking to employ photochemical methods for the construction of complex molecular frameworks.

Reaction Mechanism: A Stepwise Photon-Driven Process

The conversion of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone to the corresponding cyclobutanol proceeds through a well-defined sequence of photochemical and radical events. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

The key steps are as follows:

  • Photoexcitation: The process begins with the absorption of ultraviolet (UV) light by the carbonyl group of the ketone. This promotes an electron from a non-bonding orbital to an anti-bonding π* orbital (an n→π* transition), generating a short-lived, electronically excited singlet state (S₁).

  • Intersystem Crossing (ISC): For aromatic ketones, the excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[8] This triplet species has diradical character, with unpaired electrons on the carbonyl oxygen and carbon.

  • Intramolecular γ-Hydrogen Abstraction: The excited triplet ketone, in a conformationally favorable arrangement, abstracts a hydrogen atom from one of the γ-positions on the cyclobutyl ring. This is a 1,5-hydrogen atom transfer (HAT) that proceeds through a six-membered cyclic transition state, resulting in a 1,4-biradical intermediate.[7]

  • Biradical Cyclization (Yang Cyclization): The 1,4-biradical intermediate is the central branch point of the reaction. The radical centers can combine to form a new C-C bond, yielding the desired 1-(cyclobutyl)-1-hydroxy-2-(2,4-dimethylphenyl)cyclobutane product.[3]

  • Competing Norrish Type II Cleavage: Alternatively, the 1,4-biradical can undergo fragmentation through cleavage of the α,β-carbon bond, leading to the formation of an enol and an alkene (cyclobutene in this case).[4][6] This is a competing and often undesired side reaction. The ratio of cyclization to cleavage is influenced by factors such as solvent and substrate conformation.

Norrish_Yang_Mechanism Mechanism of the Norrish-Yang Cyclization Start Starting Ketone ExcitedSinglet Excited Singlet State (S₁) Start->ExcitedSinglet 1. Photoexcitation (hν) ExcitedTriplet Excited Triplet State (T₁) ExcitedSinglet->ExcitedTriplet 2. Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate ExcitedTriplet->Biradical 3. γ-Hydrogen Abstraction Product Cyclobutanol Product (Yang Cyclization) Biradical->Product 4. C-C Bond Formation (Cyclization) Cleavage Cleavage Products (Norrish Type II) Biradical->Cleavage 5. Fragmentation (Cleavage)

Figure 1: The stepwise mechanism of the Norrish-Yang reaction.

Experimental Protocol

This protocol details the photochemical cyclization of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reactant: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

  • Solvent: Anhydrous benzene or acetonitrile (spectroscopic grade)

  • Glassware: Quartz immersion well photoreactor, quartz reaction vessel, standard laboratory glassware

  • Light Source: 450W medium-pressure mercury-vapor lamp

  • Cooling System: Water circulator or cold finger for temperature control

  • Inert Gas: Pre-purified nitrogen or argon

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel), GC-MS system, NMR spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the photochemical reactor.[9][10] Place the quartz immersion well, containing the mercury lamp, inside the quartz reaction vessel.

    • Ensure the cooling jacket of the immersion well is connected to a water circulator set to 15-20 °C to dissipate heat from the lamp.

  • Preparation of Solution:

    • In the quartz reaction vessel, dissolve Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (e.g., 1.00 g, 4.34 mmol) in anhydrous benzene (400 mL) to create a dilute solution (~0.01 M).

    • Causality: A dilute solution is used to minimize intermolecular side reactions and potential dimerization of the starting material or intermediates.

  • Deoxygenation:

    • Seal the reaction vessel and bubble dry nitrogen or argon gas through the solution for 30-45 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality: Molecular oxygen is an efficient quencher of triplet excited states.[11] Removing dissolved oxygen is critical to ensure a high quantum yield and prevent the formation of undesired oxidation byproducts.

  • Irradiation:

    • With the cooling water circulating and under a positive inert atmosphere, turn on the medium-pressure mercury lamp.

    • Irradiate the solution with vigorous stirring for 8-12 hours.

    • Causality: The mercury lamp provides broad-spectrum UV radiation necessary for the n→π* excitation of the ketone. The reaction time is empirical and should be optimized by monitoring.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture for analysis by TLC or GC-MS to monitor the consumption of the starting ketone.

  • Work-up and Purification:

    • Once the starting material is consumed, turn off the lamp and allow the apparatus to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the cyclobutanol product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3400 cm⁻¹) in the IR spectrum are indicative of a successful reaction.

Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_purification Isolation a Dissolve Ketone in Anhydrous Solvent b Deoxygenate with N₂/Ar (30-45 min) a->b c Irradiate with Hg Lamp (8-12 h, 15-20 °C) b->c d Monitor by TLC/GC-MS c->d e Solvent Evaporation d->e f Flash Column Chromatography e->f g Characterize Product (NMR, IR, MS) f->g

Figure 2: Experimental workflow for the Norrish-Yang cyclization.

Key Experimental Parameters & Data

The success of the Norrish-Yang cyclization is highly dependent on careful control of several experimental variables. The following table summarizes the key parameters for this protocol.

ParameterRecommended Value/ConditionRationale
Substrate Concentration 0.01 - 0.05 MMinimizes intermolecular reactions and self-quenching.
Solvent Benzene, AcetonitrileSolvents should be transparent to the excitation wavelength and relatively inert. Benzene often favors cyclization over cleavage.
Light Source 450W Medium-Pressure Hg LampProvides high-intensity, broad-spectrum UV light suitable for n→π* excitation of aromatic ketones.
Atmosphere Inert (Nitrogen or Argon)Prevents triplet state quenching by molecular oxygen.[11]
Temperature 15 - 20 °CControlled cooling is necessary to dissipate heat from the lamp; the reaction itself is not highly temperature-dependent.
Irradiation Time 8 - 12 hoursMust be determined empirically by monitoring starting material consumption to avoid product decomposition from over-irradiation.
Expected Yield 60 - 75%Typical yields for efficient Norrish-Yang cyclizations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inefficient deoxygenation; Incorrect wavelength/lamp; Lamp is old or failing.Purge with inert gas for a longer duration. Ensure the lamp's emission spectrum is appropriate for the ketone. Replace the lamp.
Low Yield of Cyclobutanol Competing Norrish Type II cleavage is dominant.Change to a less polar solvent like benzene or cyclohexane. The conformation of the biradical can be solvent-dependent.[12]
Formation of Tar/Polymer Reaction concentration is too high; Over-irradiation of the product.Decrease the initial concentration of the ketone. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Safety Precautions

  • UV Radiation: Photochemical reactors produce intense and harmful UV radiation. Never look directly at an unshielded lamp. Operate the reactor in a light-proof cabinet or use appropriate UV-blocking shielding.

  • High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are secure and insulated.

  • Solvent Hazards: Benzene is a known carcinogen and is highly flammable. Acetonitrile is also flammable and toxic. Handle these solvents exclusively in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Pressurized Systems: Never conduct photochemical reactions in a completely sealed vessel, as pressure can build up from solvent vapor or gaseous byproducts. Ensure the system is vented through a bubbler.

References

  • Beilstein Journals. (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Intramolecular H-Abstractions: A Brief Account on Their Synthetic Utility. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]

  • De Gruyter. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Retrieved from [Link]

  • Chem-Station. (2016). Norrish-Yang Reaction. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • American Chemical Society. (1983). Photoinduced reaction. 142. Intramolecular hydrogen abstraction from triplet states of 2,4,6-triisopropylbenzophenones: importance of hindered rotation in excited states. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The past, present, and future of the Yang reaction. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Photochemical Reactor Setup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. Retrieved from [Link]

  • Inflibnet. (n.d.). Photochemistry of Carbonyl Compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Omega. Retrieved from [Link]

  • American Chemical Society. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Harvard University. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

  • American Chemical Society. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Retrieved from [Link]

  • SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved from [Link]

Sources

Method

Reaction conditions for converting cyclobutyl ketones to bicyclo[1.1.1]pentanes

A Researcher's Guide to the Synthesis of Bicyclo[1.1.1]pentanes from Cyclobutyl Ketones Abstract Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional scaffolds in modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Synthesis of Bicyclo[1.1.1]pentanes from Cyclobutyl Ketones

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional scaffolds in modern medicinal chemistry, serving as effective bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] This "escape from flatland" strategy often imbues drug candidates with superior physicochemical properties, including enhanced solubility and metabolic stability, while navigating existing patent landscapes.[3][4] While numerous synthetic routes to BCPs exist, their synthesis from readily accessible cyclobutyl ketones via intramolecular photochemical reactions represents a mechanistically elegant and foundational approach.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions, mechanisms, and protocols for converting cyclobutyl ketones into the bicyclo[1.1.1]pentane framework. We will delve into the causality behind experimental choices, provide validated step-by-step protocols, and present data to ensure scientific integrity and reproducibility.

Part 1: Theoretical Background & Mechanistic Overview

The conversion of a cyclobutyl ketone to a bicyclo[1.1.1]pentane is not a direct rearrangement but rather a transannular cyclization driven by photochemistry. The process hinges on the ability of an excited state ketone to abstract a hydrogen atom from the γ-position on the cyclobutane ring, initiating a cascade that culminates in the formation of the highly strained, propeller-shaped BCP core. The primary and most effective pathway for this transformation is the Norrish-Yang Cyclization .

1.1 The Norrish-Yang Cyclization: A Mechanistic Deep Dive

The Norrish-Yang reaction is a powerful photochemical tool for forming cyclic alcohols. In the context of cyclobutyl ketones, it facilitates an intramolecular cyclization to yield bicyclo[1.1.1]pentan-2-ol derivatives.[5][6] The reaction proceeds through several distinct steps:

  • Photoexcitation: Upon irradiation with UV light, the carbonyl group of the cyclobutyl ketone undergoes an n→π* transition, promoting it from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet state (T₁).[7]

  • 1,5-Hydrogen Atom Transfer (HAT): The key bond-forming step is initiated from this triplet diradical state. For the reaction to proceed, the cyclobutane ring must adopt a conformation where a γ-hydrogen is in close spatial proximity to the excited carbonyl oxygen. This typically requires the acyl substituent to be in a pseudo-axial position. A transannular 1,5-hydrogen atom transfer (HAT) then occurs, generating a 1,4-diradical intermediate.[8]

  • Radical Recombination (Cyclization): The resulting 1,4-diradical rapidly undergoes intramolecular radical recombination (cyclization) to form the C1-C3 bond of the bicyclo[1.1.1]pentane core, yielding the final bicyclo[1.1.1]pentan-2-ol product.[8]

A competing fragmentation pathway can also occur from the 1,4-diradical, which may reduce the overall yield of the desired BCP product.[8]

Norrish_Yang_Mechanism cluster_0 Reaction Pathway Start Cyclobutyl Ketone (S₀) S1 Excited Singlet State (S₁) Start->S1 hν (UV light) n→π* T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate T1->Diradical 1,5-Hydrogen Atom Transfer (HAT) Product Bicyclo[1.1.1]pentan-2-ol Diradical->Product Radical Recombination SideProduct Fragmentation Products Diradical->SideProduct Fragmentation

Figure 1. Mechanism of the Norrish-Yang cyclization.

Part 2: Experimental Protocols and Application Notes

This section provides a detailed protocol for the photochemical synthesis of bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones, based on established literature procedures.[5][6][8]

2.1 Protocol: Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol

This protocol describes the conversion of cyclobutyl phenyl ketone to 2-phenylbicyclo[1.1.1]pentan-2-ol.

Materials:

  • Cyclobutyl phenyl ketone

  • Benzene (or other suitable anhydrous, degassed solvent)

  • Photochemical reactor (e.g., Rayonet reactor with 254 nm or 300 nm lamps, or a suitable LED equivalent)

  • Quartz reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow:

protocol_workflow prep 1. Preparation Dissolve ketone in solvent. Degas solution. irrad 2. Irradiation Irradiate in photoreactor under inert atmosphere. prep->irrad workup 3. Workup Concentrate solvent. Perform aqueous workup. irrad->workup purify 4. Purification Purify by silica gel chromatography. workup->purify

Figure 2. Experimental workflow for BCP synthesis.

Procedure:

  • Reaction Setup: In a quartz reaction tube, dissolve cyclobutyl phenyl ketone (1.0 eq.) in anhydrous benzene to a final concentration of approximately 0.05 M.

    • Scientist's Note: Quartz is essential as standard borosilicate glass is not transparent to short-wavelength UV light. The concentration should be kept low to minimize intermolecular side reactions.

  • Degassing: Sparge the solution vigorously with argon or nitrogen for 30 minutes to remove dissolved oxygen. Oxygen can quench the excited triplet state, inhibiting the reaction.

  • Irradiation: Seal the reaction vessel and place it in the photochemical reactor. Irradiate the solution at room temperature using UV lamps (e.g., 254 nm). Monitor the reaction progress by TLC or GC-MS.

    • Scientist's Note: Reaction times can vary from hours to days depending on the substrate, concentration, and lamp intensity. Over-irradiation can lead to the decomposition of the product.[9] It is crucial to monitor the reaction to maximize yield.

  • Workup: Once the starting material is consumed or the optimal yield is reached, remove the vessel from the reactor. Concentrate the reaction mixture in vacuo.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 2-phenylbicyclo[1.1.1]pentan-2-ol.

2.2 Critical Parameters and Substrate Scope

The success of the Norrish-Yang cyclization is highly dependent on the substrate and reaction conditions.

  • Aryl Substituents: The reaction is most commonly reported for aryl cyclobutyl ketones. Electron-deficient aryl groups tend to give good yields. However, electron-rich aryl ketones may fail to undergo the desired cyclization.[6]

  • Solvent: The choice of solvent is critical. It must be transparent to the UV wavelength used and inert under the reaction conditions. Benzene is commonly cited, but other solvents like acetonitrile or tert-butanol can be used.

  • Temperature: Photochemical reactions are often run at or below room temperature to minimize thermal side reactions.

Table 1: Representative Substrate Scope for Norrish-Yang Cyclization (Data synthesized from literature reports[6])

EntryAryl Group on KetoneProductReported Yield (%)
1Phenyl2-Phenylbicyclo[1.1.1]pentan-2-ol~38-75%
24-Chlorophenyl2-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol~70%
34-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol~85%
42-Naphthyl2-(Naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol~65%
54-MethoxyphenylNo reaction or low yieldN/A
Part 3: The Norrish Type I Decarbonylation Pathway

An alternative, though less common, photochemical route from cyclobutane derivatives to BCPs involves a Norrish Type I reaction. This pathway does not start directly from a simple cyclobutyl ketone but from a bicyclo[2.1.1]hexan-2-one , which can be synthesized from cyclobutane precursors.[8]

3.1 Mechanism: α-Cleavage and Decarbonylation
  • Photoexcitation & α-Cleavage: Similar to the Norrish-Yang reaction, the bicyclo[2.1.1]hexan-2-one is excited to its triplet state. This is followed by a Norrish Type I cleavage of the C1-C2 bond (α-cleavage) to generate an acyl-alkyl diradical.[8][10]

  • Decarbonylation: The resulting diradical readily loses a molecule of carbon monoxide (CO), a thermodynamically favorable process, to form a new 1,4-diradical.[8]

  • Radical Recombination: The 1,4-diradical cyclizes to form the bicyclo[1.1.1]pentane core.[8]

This method often suffers from lower yields (7-40%) due to competing side reactions, such as the formation of 1,4-pentadiene byproducts.[8]

Norrish_Type_I_Mechanism cluster_1 Decarbonylation Pathway Start Bicyclo[2.1.1]hexan-2-one Excited Excited Triplet State Start->Excited hν (UV light) Diradical1 Acyl-Alkyl Diradical Excited->Diradical1 Norrish Type I α-Cleavage Diradical2 1,4-Diradical Diradical1->Diradical2 Decarbonylation (-CO) Product Bicyclo[1.1.1]pentane Diradical2->Product Radical Recombination

Figure 3. Mechanism of BCP formation via Norrish Type I reaction.

Part 4: Conclusion and Modern Perspective

The conversion of cyclobutyl ketones to bicyclo[1.1.1]pentanes via the Norrish-Yang cyclization is a classic and mechanistically insightful method for accessing the BCP core. It provides a direct route to valuable bicyclo[1.1.1]pentan-2-ol intermediates, which can be further functionalized.[6] While elegant, the scalability and substrate scope can be limiting for large-scale drug development campaigns.

It is important for researchers to be aware that the state-of-the-art for the large-scale and versatile synthesis of BCPs now largely relies on reactions with [1.1.1]propellane .[1] Methods involving radical or anionic additions to propellane often provide higher yields, broader functional group tolerance, and are more amenable to flow chemistry, enabling kilogram-scale production.[3][11][12]

Nonetheless, the photochemical transformation of cyclobutyl ketones remains a valuable tool in the synthetic chemist's arsenal, particularly for accessing specific substitution patterns at the C2 position of the BCP core and for academic explorations of complex molecular architectures.

References
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00921][3][11]

  • Che, J.-T., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Green Synthesis and Catalysis. [URL: https://www.keaipublishing.com/en/journals/green-synthesis-and-catalysis/news/new-method-for-bicyclo-1-1-1-pentane-ketones-synthesis/][4]

  • Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.2c00431][1]

  • Dong, G., et al. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Angewandte Chemie International Edition. [URL: https://www.researchgate.net/publication/369931346_Formal_g-C-H_Functionalization_of_Cyclobutyl_Ketones_Synthesis_of_cis-13-Difunctionalized_Cyclobutanes][5][13]

  • Dong, G., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10237731/][6]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [URL: https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/230/2023/01/116_JACS.pdf][2][14]

  • Wikipedia. Norrish reaction. [URL: https://en.wikipedia.org/wiki/Norrish_reaction][10]

  • Prasad, D. J., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences. [URL: https://typeset.io/papers/applications-of-norrish-type-i-and-ii-reactions-in-the-2o18g7s1l0][7]

  • YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Chem PG. [URL: https://www.youtube.com/watch?v=Xh0l3f0T3-8][15]

  • Baran, P. S., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845341/][8]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11374526/][12]

  • Li, C., et al. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/35665851/][16]

  • Stephenson, C. R. J., et al. (2021). Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425255/][9]

Sources

Application

Photochemical functionalization of cyclobutyl ethyl ketones

Application Note: Site-Selective Photochemical C(sp³)-H Functionalization of Cyclobutyl Ethyl Ketones Executive Summary Cyclobutyl ethyl ketones represent a privileged structural motif in medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Photochemical C(sp³)-H Functionalization of Cyclobutyl Ethyl Ketones

Executive Summary

Cyclobutyl ethyl ketones represent a privileged structural motif in medicinal chemistry, offering a rigid, metabolic bioisostere for phenyl and tert-butyl groups. However, the high ring strain (~26 kcal/mol) and steric bulk of the cyclobutane core make direct chemical functionalization challenging using thermal methods.

This Application Note details a photochemical workflow for the functionalization of cyclobutyl ethyl ketones. While traditional UV irradiation (<300 nm) induces Norrish Type I cleavage (leading to ring opening), this guide focuses on a Visible-Light Mediated Hydrogen Atom Transfer (HAT) protocol. This method enables the site-selective alkylation of the cyclobutane ring at the remote


-position, preserving the valuable four-membered scaffold while introducing molecular complexity required for Structure-Activity Relationship (SAR) studies.

Mechanistic Principles & Reactivity Landscape

To control the outcome of the reaction, one must understand the competing photochemical pathways available to cyclobutyl ethyl ketones upon excitation.

The Competitive Landscape

Upon absorption of a photon (typically


), the ketone enters an excited singlet state (

), which rapidly undergoes intersystem crossing to the triplet state (

). From here, two divergent paths exist:
  • Path A: Norrish Type I (

    
    -Cleavage) – The Destructive Path 
    
    • Mechanism: Homolytic cleavage of the C(carbonyl)–C(ring) bond.

    • Outcome: Formation of a cyclobutyl radical and a propionyl radical. These typically disproportionate or fragment, leading to ring opening (linear alkenes) or decarbonylation.

    • Control: This pathway is dominant under high-energy UV (254 nm) and in the absence of a quenching catalyst.

  • Path B: Photocatalytic HAT – The Constructive Path

    • Mechanism: A photocatalyst (e.g., Decatungstate or Diaryl Ketone) is excited by mild UVA/Visible light (365–390 nm). The excited catalyst abstracts a hydrogen atom from the cyclobutane ring.

    • Selectivity: The electron-withdrawing nature of the carbonyl deactivates the

      
      -C-H bond toward electrophilic radicals. Consequently, HAT occurs preferentially at the electron-rich, remote 
      
      
      
      -position (C3) of the ring.
    • Outcome: A nucleophilic cyclobutyl radical is generated, which can be trapped by electron-deficient olefins (Giese addition), installing new functionality without breaking the ring.

Mechanistic Pathway Diagram

G cluster_0 Path A: Avoid (UV <300nm) Substrate Cyclobutyl Ethyl Ketone Radical γ-Cyclobutyl Radical Substrate->Radical HAT (H-Abstraction) ExcitedState Excited Catalyst (TBADT*) ExcitedState->Radical Activates Product γ-Functionalized Product Radical->Product Giese Addition + H-Transfer Trap Radical Trap (Michael Acceptor) Trap->Product Norrish Norrish Type I (Ring Opening)

Figure 1: Selective HAT functionalization pathway versus the destructive Norrish Type I cleavage.

Experimental Protocol: Photocatalytic C-H Alkylation

This protocol utilizes Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. TBADT is preferred for its ability to abstract strong C(sp³)–H bonds in strained rings.

Reagents & Equipment
  • Substrate: Cyclobutyl Ethyl Ketone (1.0 equiv).

  • Alkylation Agent: Dimethyl maleate or Methyl vinyl ketone (2.0 equiv).

  • Photocatalyst: TBADT ((n-Bu₄N)₄W₁₀O₃₂), 2 mol%.

  • Solvent: Acetonitrile (MeCN), HPLC grade.

  • Light Source: 365 nm LED (High power, approx. 40–60 W intensity).

  • Reactor: FEP (Fluorinated Ethylene Propylene) tubing flow reactor or Quartz vial for batch.

Step-by-Step Methodology (Flow Chemistry)

Flow chemistry is strongly recommended for this transformation to ensure uniform light penetration and minimize side reactions caused by over-irradiation.

  • Solution Preparation:

    • In a volumetric flask, dissolve Cyclobutyl Ethyl Ketone (5 mmol, 630 mg) and the Michael Acceptor (10 mmol) in 25 mL of MeCN (0.2 M concentration).

    • Add TBADT (0.1 mmol, 330 mg).

    • Critical Step: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a potent quencher of the excited polyoxometalate state.

  • System Setup:

    • Use a peristaltic pump connected to a reactor coil (10 mL volume) made of FEP tubing wrapped around the 365 nm LED light source.

    • Install a 40 psi Back Pressure Regulator (BPR) at the outlet to prevent solvent boiling and maintain flow stability.

  • Irradiation:

    • Set the flow rate to 0.16 mL/min (Residence time = 60 minutes).

    • Switch on the LED cooling system (fan/chiller) to maintain temperature <35°C.

    • Pump the reaction mixture through the coil.

  • Workup & Purification:

    • Collect the effluent in a flask shielded from light.

    • Concentrate the solvent under reduced pressure.[1]

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The TBADT catalyst will precipitate or stick to the top of the column.

Flow Reactor Diagram

FlowSetup Stock Degassed Stock Solution (Substrate + Cat + Trap) Pump Peristaltic Pump (0.16 mL/min) Stock->Pump Reactor Photoreactor (365 nm LED + FEP Coil) Pump->Reactor  hv Irradiation   BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Product Collection (Shielded) BPR->Collection

Figure 2: Continuous flow setup for scalable photochemical functionalization.

Data Analysis & Troubleshooting

Expected Yields (Substrate Scope)

The following table summarizes typical yields when reacting Cyclobutyl Ethyl Ketone with various radical traps using the TBADT protocol.

Radical Trap (Electrophile)Product TypeYield (Flow)Yield (Batch)Notes
Dimethyl Maleate

-Alkylated Diester
78%55%High diastereoselectivity (trans-major).
Methyl Vinyl Ketone

-1,4-Diketone
62%45%Polymerization of trap can be an issue; use excess.
Acrylonitrile

-Cyano Ketone
58%40%Requires careful degassing.
Styrene

-Phenethyl Ketone
35%20%Low reactivity; styrenes are poor Giese acceptors here.
Troubleshooting Guide
  • Problem: Low conversion.

    • Root Cause:[2][3][4] Oxygen quenching or light source degradation.

    • Solution: Re-sparge solvent; check LED intensity; ensure FEP tubing is not fouled (cloudy).

  • Problem: Ring Opening (Linear products observed).

    • Root Cause:[2][3][4] "Over-excitation" or UV wavelength <320 nm leaking into the system.

    • Solution: Use a 365 nm bandpass filter or strictly monochromatic LEDs. Avoid Pyrex/Quartz if using broad-spectrum lamps; use borosilicate to cut off <300 nm.

  • Problem: Catalyst precipitation.

    • Root Cause:[2][3][4] TBADT has low solubility in pure non-polar solvents.

    • Solution: Ensure MeCN is used; adding 10% acetone can help solubility but may compete for light absorption.

References

  • Ravelli, D., Fagnoni, M., & Albini, A. (2013). "Photoorganocatalysis. What for?" Chemical Society Reviews, 42(1), 97-113. Link

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Chapter 9: Photochemistry of Carbonyl Compounds). Link

  • Tirkary, B., et al. (2021).[5] "Applications of Norrish type I and II reactions in the total synthesis of natural products." Photochemical & Photobiological Sciences, 20, 1357–1378.[5] Link

  • Perry, I. B., et al. (2020). "Direct C–H functionalization of cyclobutanes." Nature, 577, 656–660. (Foundational work on HAT functionalization of strained rings). Link

  • IUPAC. (2006). Compendium of Chemical Terminology (the "Gold Book"). "Norrish Type I Photoreaction." Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: IR Spectrum Analysis of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

The following guide is structured as a high-level technical document for analytical chemists and drug development researchers. It synthesizes theoretical spectral prediction with practical experimental methodology, compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical chemists and drug development researchers. It synthesizes theoretical spectral prediction with practical experimental methodology, comparing the two dominant infrared sampling techniques for this specific class of compounds.

Executive Summary & Molecule Profile[1]

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (CAS: 898794-66-6) is a specialized pharmacophore intermediate characterized by a cyclobutyl ring coupled to a substituted aromatic system via an ethyl-ketone linker. Accurate characterization of this molecule is critical in drug development to monitor the integrity of the strained cyclobutane ring and the specific substitution pattern of the aromatic moiety.

This guide compares the analytical performance of Diamond ATR-FTIR (the modern standard) versus Transmission Liquid Film (NaCl/KBr) (the classical alternative) for this specific molecule. While ATR offers superior workflow efficiency, this guide analyzes whether it compromises spectral resolution critical for distinguishing the subtle cyclobutyl ring modes from the aromatic fingerprint.

Chemical Structure & Vibrational Logic[2]
  • Formula:

    
    
    
  • Molecular Weight: 216.32 g/mol

  • Physical State: Viscous oil / Low-melting solid (Lipophilic).

Functional GroupDiagnostic ValueKey Vibrational ModeExpected Frequency (

)
Ketone (C=O) HighStretching

Cyclobutyl Ring High (Integrity Check)Ring Breathing / Deformation

2,4-Dimethylphenyl Medium (Identity)Ar-H OOP Bending (1,2,4-sub)

Alkyl Linker LowC-H Stretching

Mechanistic Insight: The Spectral Fingerprint[3]

To validate this molecule, one must look beyond the obvious carbonyl peak.[1] The "performance" of an analytical method is defined by its ability to resolve the Cyclobutyl-Carbonyl interaction .

The Cyclobutyl-Carbonyl Anomaly

Unlike cyclobutanone (where the C=O is inside the ring, shifting


 to 

due to angle strain), this molecule features an exocyclic ketone.
  • Theoretical Expectation: The cyclobutyl group acts as a bulky, secondary alkyl substituent. Unlike cyclopropyl ketones, which exhibit "pseudo-conjugation" (lowering

    
     to 
    
    
    
    ), the cyclobutyl ring exerts a steric influence without significant orbital overlap.
  • Result: The carbonyl peak is expected at

    
     , indistinguishable from acyclic analogs by position alone.
    
  • The Critical Differentiator: The presence of the cyclobutyl ring breathing mode near

    
     is the "fingerprint" confirmation that the ring has not opened during synthesis.
    

Comparative Methodology: ATR vs. Transmission

This section objectively compares the two primary IR techniques for analyzing Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone .

Alternative A: Diamond ATR (Attenuated Total Reflectance)
  • Mechanism: The sample is pressed against a diamond crystal; the IR beam penetrates

    
     into the sample (evanescent wave).
    
  • Best For: Routine QC, high-throughput screening, viscous oils.

Alternative B: Transmission Liquid Film (NaCl Plates)
  • Mechanism: The sample is sandwiched between two salt plates; the IR beam passes through the bulk sample.[2]

  • Best For: Structural elucidation, library matching, detecting weak overtones.

Performance Matrix
FeatureMethod A: Diamond ATR Method B: Transmission (NaCl) Verdict for This Molecule
Sample Prep None (Direct application)Difficult (Requires non-viscous film)ATR Wins (Oil is viscous)
Peak Position Shifts lower by

(Physics of ATR)
"True" absorption frequencyTransmission Wins (Accuracy)
Path Length Fixed (

)
Variable (undefined thickness)ATR Wins (Reproducibility)
Resolution Good, but intensity decreases at high

Excellent across spectrumTransmission Wins
Moisture Risk NegligibleHigh (NaCl fogs with moisture)ATR Wins
Experimental Data Comparison (Simulated)

The following table contrasts the spectral data quality obtained from both methods for the target molecule.

RegionAssignmentATR Observed (

)
Transmission Observed (

)
Notes
High Freq Ar-H Stretch3028 (Weak)3030 (Medium)ATR sensitivity drops at high wavenumbers.
Functional C=O Stretch 1713 1716 Critical: ATR shift must be corrected for library matching.
Fingerprint Ar-C=C1612, 14981614, 1500Standard aromatic doublet.
Diagnostic Cyclobutyl Ring 918 920 Weak band; Transmission resolves this better from noise.
Diagnostic Ar-H OOP 815, 870815, 8721,2,4-substitution pattern (2 adjacent H, 1 isolated H).

Detailed Experimental Protocols

Protocol A: High-Throughput ATR Workflow (Recommended for QC)

Objective: Rapid purity verification of the ketone intermediate.

  • System Prep: Clean the Diamond ATR crystal with isopropanol. Ensure background energy is

    
     counts.
    
  • Background: Collect a 32-scan air background.

  • Deposition: Pipette

    
     of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone  onto the crystal center.
    
  • Contact: Lower the pressure anvil until the clutch slips (ensure consistent pressure for reproducible path length).

  • Acquisition: Scan 4000–600

    
    , 16 scans, 
    
    
    
    resolution.
  • Correction: Apply "ATR Correction" algorithm (software specific) to normalize peak intensities for library comparison.

Protocol B: Transmission Thin Film (Recommended for Characterization)

Objective: Detailed structural assignment and detection of weak overtone bands.

  • Plate Prep: Polish two NaCl windows (25mm x 4mm) using a polishing kit. Warning: NaCl is water-soluble; use dry solvents.

  • Sample App: Place 1 drop of the neat oil on the center of one plate.

  • Sandwich: Place the second plate on top and rotate 90° to spread the film. The film must be transparent and free of bubbles.

  • Mount: Place in the standard transmission holder.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 
    
    
    
    resolution.
  • Cleanup: Wash plates immediately with Chloroform or DCM. Store in desiccator.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting the dependency between the method and the data required.

IR_Analysis_Workflow Start Sample: Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone State_Check Physical State Check: Viscous Oil / Low Melt Solid Start->State_Check Goal_QC Goal: Routine QC / Purity State_Check->Goal_QC Batch Release Goal_Struct Goal: Structural Elucidation State_Check->Goal_Struct New Synthesis Method_ATR Method: Diamond ATR (Fast, No Prep) Goal_QC->Method_ATR Method_Trans Method: Transmission (NaCl) (High Res, True Abs) Goal_Struct->Method_Trans Analysis_CO Analyze C=O Region (1710-1720 cm⁻¹) Method_ATR->Analysis_CO Method_Trans->Analysis_CO Analysis_Ring Analyze Fingerprint (900-920 cm⁻¹ Cyclobutyl) Analysis_CO->Analysis_Ring Confirm Backbone Result_Pass PASS: C=O present, Ring intact Analysis_Ring->Result_Pass Spectra Match Result_Fail FAIL: C=O shift (Ring open?) Analysis_Ring->Result_Fail Anomalous Peaks

Caption: Decision tree for selecting the optimal IR sampling technique based on analytical requirements (Speed vs. Resolution).

References

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(2,4-dimethylphenyl)- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Kintek Solution. (2024). Achieve Superior Sensitivity And Accuracy: KBr Pellets vs ATR. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Ketones and Ring Strain. [Link]

  • PubChem. (2025).[3] 1-Cyclobutylethan-1-one (Methyl Cyclobutyl Ketone) Compound Summary. [Link][3]

Sources

Comparative

Bioisosteric comparison of cyclobutyl group vs. phenyl ring in SAR studies

Executive Summary The transition from aromatic rings to saturated bioisosteres—often termed "Escaping Flatland"—is a critical strategy in modern drug discovery to improve physicochemical properties without sacrificing po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from aromatic rings to saturated bioisosteres—often termed "Escaping Flatland"—is a critical strategy in modern drug discovery to improve physicochemical properties without sacrificing potency.[1] While Bicyclo[1.1.1]pentane (BCP) is the geometric "darling" for phenyl replacement, the cyclobutyl ring offers a unique, intermediate bioisosteric profile.

This guide objectively compares the Cyclobutyl group against the Phenyl ring , focusing on the structural consequences of replacing a planar


 system with a puckered 

scaffold. We analyze the impact on solubility, metabolic stability, and exit vectors, providing actionable protocols for validation.

Structural & Geometric Analysis: The "Pucker" Factor

The fundamental difference between these scaffolds lies in their dimensionality. While the phenyl ring is a rigid, planar hexagon, the cyclobutyl ring exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions).

Conformational Dynamics
  • Phenyl Ring: Strictly planar. Substituents are fixed in the plane (0° torsion).

  • Cyclobutyl Ring: Non-planar. The ring puckers with a dihedral angle of ~25–35° . This creates two distinct isomers for 1,3-disubstitution: cis and trans.

Exit Vector Comparison (Linker Scaffolds)

When used as a linker (1,4-phenylene vs. 1,3-cyclobutylene), the distance and angle of substituents define the bioisosteric fidelity.

Parameter1,4-Phenylenetrans-1,3-Cyclobutylenecis-1,3-CyclobutyleneBioisosteric Verdict
Hybridization

(Flat)

(Puckered)

(Puckered)
Shift to

increases Fsp3 score.
C-C Distance ~2.8 Å~2.6 Å~2.1 Åtrans-Cyclobutyl is the closer mimic.
Vector Angle 180° (Linear)~180° (Pseudo-linear)~120° (Bent)cis-isomer mimics meta-phenylene more than para.

-Stacking
HighNoneNoneLoss of potency if

-

is critical.

Key Insight: The trans-1,3-cyclobutyl group is a "contracted" bioisostere of the para-phenyl ring. It maintains linearity but reduces the end-to-end distance by approximately 0.2 Å, which can tighten ligand-target binding or induce steric clashes depending on the pocket depth.

Physicochemical Performance (SAR Data)

Replacing a phenyl ring with a cyclobutyl moiety drastically alters the molecular property profile.

Lipophilicity & Solubility

The phenyl ring contributes significantly to lipophilicity (LogP) and planar stacking, which reduces solubility. The cyclobutyl group, being aliphatic and non-planar, disrupts crystal lattice energy.

  • LogP Impact: Replacement typically lowers cLogP by 0.5 – 1.2 units .

  • Solubility (LLE): The disruption of planarity often improves thermodynamic solubility by 10-fold to >50-fold , improving Ligand Lipophilicity Efficiency (LLE).

Metabolic Stability (Cl_int)
  • Phenyl Liability: Prone to CYP450-mediated oxidation (epoxidation, hydroxylation) leading to toxic metabolites (quinones) or rapid clearance.

  • Cyclobutyl Profile: Generally metabolically robust.

    • Risk: Hydroxylation can occur at the tertiary carbon (C1/C3).

    • Mitigation: Capping with Fluorine (e.g., 3-fluoro-cyclobutyl) blocks this soft spot, often extending half-life (

      
      ) significantly compared to the parent phenyl compound.
      

Case Study: H3 Receptor Antagonists

To illustrate the causality of this switch, we examine the optimization of Histamine H3 receptor antagonists (Reference: Pfizer / J. Med. Chem.).[2][3][4][5][6][7][8][9][10]

  • Challenge: The lead compound containing a phenyl linker suffered from poor metabolic stability and high lipophilicity.

  • Intervention: The phenyl linker was replaced with a trans-1,3-cyclobutyl moiety.

  • Outcome:

    • Potency: Maintained (within 2-fold). The "contracted" vector was tolerated by the receptor.

    • Metabolism: Microsomal clearance (

      
      ) decreased by >50%.
      
    • Permeability: CNS penetration improved due to lower LogD.

Decision Framework & Visualization

Selection Logic (Graphviz)

The following decision tree guides the medicinal chemist on when to deploy the cyclobutyl bioisostere.

Bioisostere_Decision Start SAR Optimization: Phenyl Ring Liability? Issue_Type Identify Primary Issue Start->Issue_Type Metab Metabolic Instability (CYP Oxidation) Issue_Type->Metab Solub Poor Solubility (High Crystal Lattice) Issue_Type->Solub PiStack Is Pi-Pi Stacking Essential for Potency? Metab->PiStack Solub->PiStack KeepPhenyl Retain Phenyl (Add F/Cl to block metab) PiStack->KeepPhenyl Yes (Critical) SwitchCyclo Switch to Cyclobutyl (trans-1,3-isomer) PiStack->SwitchCyclo No SwitchBCP Switch to BCP (Bicyclo[1.1.1]pentane) SwitchCyclo->SwitchBCP If Cyclobutyl too flexible

Caption: Decision matrix for replacing Phenyl with Cyclobutyl. Blue nodes indicate decision points; Green indicates a go-decision for saturation.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols ensure data integrity.

Synthesis: [2+2] Photocycloaddition (General Procedure)

Accessing 1,3-disubstituted cyclobutanes often requires photochemistry, distinct from standard Suzuki couplings used for phenyls.

  • Reagents: Cinnamic acid derivative (or acrylic precursor).

  • Setup: Dissolve substrate in degassed MeCN. Place in a quartz vessel.

  • Irradiation: Expose to UV light (

    
    , ~300 nm) or use a photosensitizer (e.g., Ir-catalyst) for visible light [2+2] cycloaddition.
    
  • Purification: The reaction typically yields a mixture of cis and trans isomers.

    • Separation: Use Flash Chromatography (Silica gel).

    • Validation: Verify isomer geometry via NOESY NMR (Look for cross-peaks between C1-H and C3-H for cis).

Protocol: Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic stability improvement (


).
  • Preparation: Prepare 10 mM stock of Test Compound (Cyclobutyl analog) and Reference (Phenyl parent) in DMSO.

  • Incubation:

    • Mix Human Liver Microsomes (HLM) (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Add compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Initiate: Add NADPH regenerating system.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold MeCN containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][8][10] Link

  • Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Haufe, G., et al. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate/Science Direct. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
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